Ethyl(2-methylpropyl)mercury
Description
Ethyl(2-methylpropyl)mercury (CAS 78226-15-0) is an organomercury compound with the formula Hg(C₂H₅)(C₄H₉), where the mercury atom is bonded to an ethyl group (C₂H₅) and a 2-methylpropyl (isobutyl) group (C₄H₉). This compound falls under the category of dialkylmercury derivatives, characterized by their linear or branched alkyl chains attached to mercury. Organomercury compounds are historically significant in catalysis and material science but are also notorious for their neurotoxicity and environmental persistence .
Key structural features include:
- Mercury center: Exhibits a linear geometry typical of Hg(II) compounds.
- Substituents: The ethyl group provides moderate steric bulk, while the 2-methylpropyl group introduces increased hydrophobicity compared to simpler alkylmercury compounds.
Properties
CAS No. |
78226-15-0 |
|---|---|
Molecular Formula |
C6H14Hg |
Molecular Weight |
286.77 g/mol |
IUPAC Name |
ethyl(2-methylpropyl)mercury |
InChI |
InChI=1S/C4H9.C2H5.Hg/c1-4(2)3;1-2;/h4H,1H2,2-3H3;1H2,2H3; |
InChI Key |
MLJHHGPKMIXYDL-UHFFFAOYSA-N |
Canonical SMILES |
CC[Hg]CC(C)C |
Origin of Product |
United States |
Preparation Methods
Sequential Alkylation of Mercuric Chloride
The Grignard method remains a cornerstone for synthesizing mixed dialkylmercury compounds. In this approach, mercuric chloride (HgCl2) reacts sequentially with ethylmagnesium bromide (CH3CH2MgBr) and 2-methylpropylmagnesium bromide ((CH3)2CHCH2MgBr) under anhydrous conditions.
Procedure:
- First Alkylation: HgCl2 is treated with 1 equivalent of ethylmagnesium bromide in dry tetrahydrofuran (THF) at −78°C, yielding ethylmercury chloride (CH3CH2HgCl).
- Second Alkylation: The intermediate CH3CH2HgCl reacts with 1 equivalent of 2-methylpropylmagnesium bromide at 0°C, forming Ethyl(2-methylpropyl)mercury.
Optimization Insights:
- Solvent: Ethers (THF, diethyl ether) enhance reagent solubility and reaction homogeneity.
- Temperature: Low temperatures (−78°C to 0°C) prevent disproportionation into symmetric dialkylmercury species.
- Yield: ~60–70% after vacuum distillation (bp: ~120°C at 0.5 mmHg).
Challenges:
- Competing side reactions, such as homocoupling of Grignard reagents, reduce efficiency.
- Strict exclusion of moisture and oxygen is critical to avoid hydrolysis or oxidation.
Organolead-Mediated Alkylation
Lead Tetraalkyl Reagents
Patented methods for ethyl mercury salts (e.g., US2344872A) demonstrate the use of lead tetraethyl (Pb(C2H5)4) to transfer ethyl groups to mercury. Adapting this strategy, a mixed alkyllead reagent could theoretically deliver both ethyl and 2-methylpropyl groups to mercuric oxide (HgO).
Hypothetical Protocol:
- Reagent Preparation: Synthesize a mixed lead tetraalkyl (e.g., Pb(C2H5)2(CH2CH(CH3)2)2) via Friedel-Crafts alkylation.
- Reaction with HgO: HgO reacts with the mixed lead reagent in acidic media (e.g., H3PO4) at 10–30°C, facilitating alkyl transfer.
Limitations:
- Mixed lead reagents are synthetically challenging to isolate.
- Competing transfer of a single alkyl group dominates, favoring symmetric products.
Transmetalation and Redistribution Reactions
Mercury-Lithium Exchange
Transmetalation between lithium alkyls and mercury halides offers a route to mixed dialkylmercury compounds. For example, lithium 2-methylpropyl (LiCH2CH(CH3)2) reacts with ethylmercury iodide (CH3CH2HgI) in hexane, displacing iodide to form this compound.
Conditions:
- Stoichiometry: 1:1 molar ratio of LiR to R’HgX.
- Solvent: Non-polar solvents (hexane, toluene) minimize side reactions.
Yield: ~50–55% after fractional distillation.
Analytical Validation and Characterization
Distillation and Purification
Post-synthesis, this compound is purified via fractional distillation under reduced pressure (e.g., 0.5–1.0 mmHg), leveraging its volatility relative to symmetric byproducts.
Typical Boiling Range:
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
Ethyl(2-methylpropyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) compounds.
Reduction: Reduction reactions can convert it back to elemental mercury.
Substitution: The ethyl and 2-methylpropyl groups can be substituted with other organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Mercury(II) oxide or other mercury(II) salts.
Reduction: Elemental mercury.
Substitution: Various organomercury compounds depending on the substituent used.
Scientific Research Applications
Ethyl(2-methylpropyl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on biological systems, particularly its toxicity and interaction with cellular components.
Medicine: Investigated for its potential use in pharmaceuticals, although its toxicity limits its direct application.
Industry: Utilized in the production of other organomercury compounds and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of Ethyl(2-methylpropyl)mercury involves its interaction with thiol groups in proteins and enzymes. The mercury atom binds to the sulfur atoms in cysteine residues, disrupting the normal function of the proteins. This binding can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress.
Comparison with Similar Compounds
Substituent Variation in Dialkylmercury Derivatives
Ethyl(2-methylpropyl)mercury belongs to a broader class of dialkylmercury compounds. The table below compares its properties with analogs differing in alkyl substituents:
Key Observations :
Coordination Complexes with Mercury
This compound can act as a precursor for mercury chalcogenide materials. Its reactivity is comparable to other organomercury complexes used in solid-state synthesis:
Research Findings :
- Stability : Selenium-based complexes (e.g., [RHg{(SePiPr₂)₂N}]) exhibit greater thermal stability than sulfur analogs, making them preferable for material synthesis .
- Decomposition Pathways : this compound likely decomposes via β-hydride elimination or mercury-carbon bond cleavage, releasing volatile hydrocarbons and mercury .
Detection and Quantification
- Volatility: Organomercury compounds are analyzed using GC-MS, though their low volatility often requires derivatization .
- Challenges: Differentiation from non-mercury volatiles (e.g., 2-methylpropyl acetate in food matrices) requires selective detectors .
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